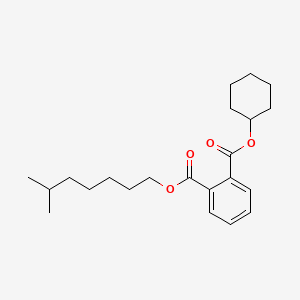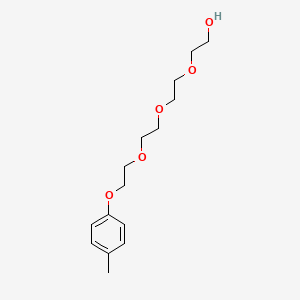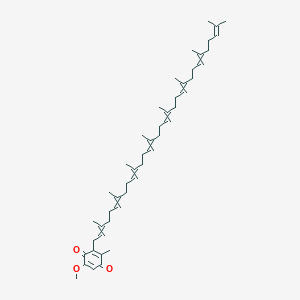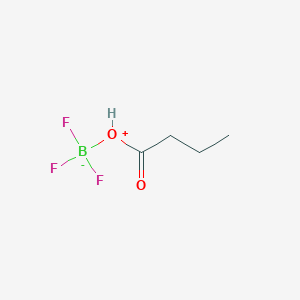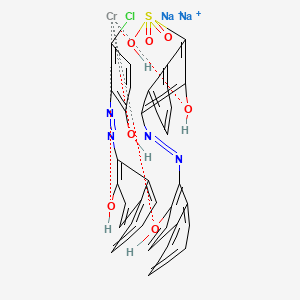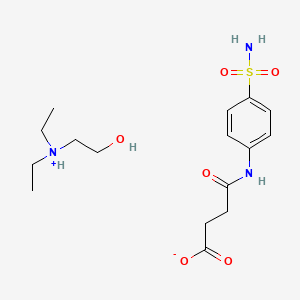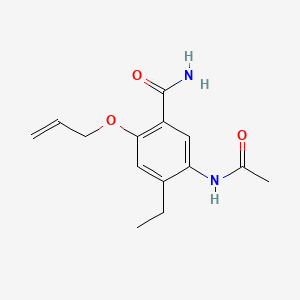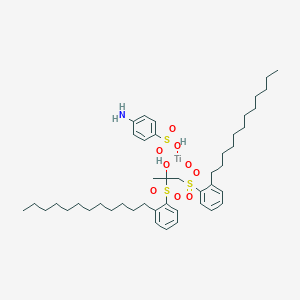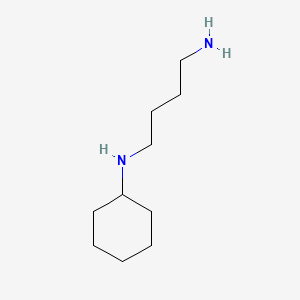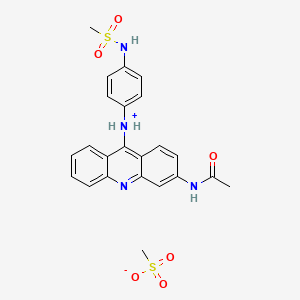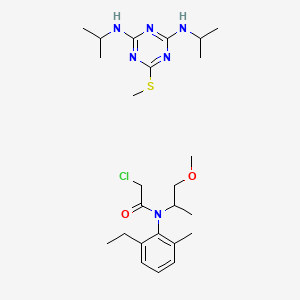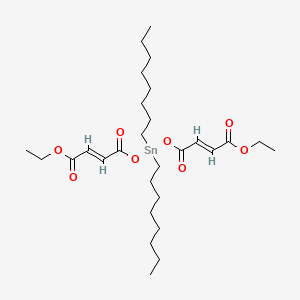
3,8,10-Trioxa-9-stannatetradeca-5,12-dien-14-oic acid, 9,9-dioctyl-4,7,11-trioxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8,10-Trioxa-9-stannatetradeca-5,12-dien-14-oic acid, 9,9-dioctyl-4,7,11-trioxo-, ethyl ester is a complex organotin compound with the molecular formula C28H48O8Sn. This compound is known for its unique structure, which includes a tin atom coordinated with multiple oxygen atoms and long alkyl chains. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3,8,10-Trioxa-9-stannatetradeca-5,12-dien-14-oic acid, 9,9-dioctyl-4,7,11-trioxo-, ethyl ester typically involves the reaction of ethyl acetate with 9,9-dioctyl-4,7,11-trihydroxy-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can alter the oxidation state of the tin atom.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,8,10-Trioxa-9-stannatetradeca-5,12-dien-14-oic acid, 9,9-dioctyl-4,7,11-trioxo-, ethyl ester is utilized in several scientific research fields:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to coordinate with various molecular targets through its tin atom and oxygen atoms. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include:
Dioctyltin bis(ethyl maleate): Another organotin compound with similar structural features.
9,9-Dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oic acid ethyl ester: A related compound with shorter alkyl chains.
The uniqueness of 3,8,10-Trioxa-9-stannatetradeca-5,12-dien-14-oic acid, 9,9-dioctyl-4,7,11-trioxo-, ethyl ester lies in its specific combination of long alkyl chains and multiple oxygen atoms coordinated with the tin atom, which imparts distinctive chemical properties and reactivity.
Propiedades
Número CAS |
68109-88-6 |
|---|---|
Fórmula molecular |
C28H48O8Sn |
Peso molecular |
631.4 g/mol |
Nombre IUPAC |
4-O-[[(E)-4-ethoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-ethyl (E)-but-2-enedioate |
InChI |
InChI=1S/2C8H17.2C6H8O4.Sn/c2*1-3-5-7-8-6-4-2;2*1-2-10-6(9)4-3-5(7)8;/h2*1,3-8H2,2H3;2*3-4H,2H2,1H3,(H,7,8);/q;;;;+2/p-2/b;;2*4-3+; |
Clave InChI |
DRZLVZYYZKVLCK-SEYKUYGWSA-L |
SMILES isomérico |
CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC)(OC(=O)/C=C/C(=O)OCC)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


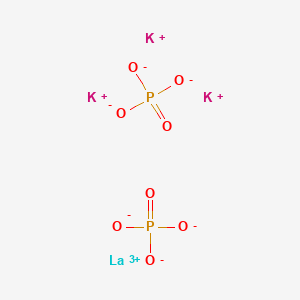
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
